5-Cyclohexylisoxazole-3-carboxylic acid
Description
Historical Context and Evolution of Isoxazole (B147169) Chemistry in Academic Research
The study of isoxazole chemistry has a rich history dating back to the late 19th century. The isoxazole ring system was first synthesized by Dunstan and Dymond, and its cyclic structure was recognized by Ludwig Claisen in 1888. ijpcbs.com One of the earliest documented syntheses of the parent isoxazole was by Claisen in 1903. nih.gov The name "isoxazole" was proposed by Hantszch to denote its isomeric relationship with the previously discovered oxazole. ijpca.org
A pivotal advancement in isoxazole synthesis came from the work of Quilico and his research group between 1930 and 1946. ijpcbs.com They extensively studied the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds, a method that remains fundamental for constructing the isoxazole ring. ijpcbs.comwikipedia.org
Over the decades, synthetic methodologies have continued to evolve. Modern approaches have introduced more efficient and selective techniques, including transition metal-catalyzed cycloadditions and the development of green chemistry protocols, to create a wide array of isoxazole derivatives. rsc.orgnih.govresearchgate.net The photochemistry of isoxazoles has also been explored; the weak N-O bond can cleave under UV irradiation, leading to a rearrangement to an oxazole, a property that has been harnessed in chemoproteomics. wikipedia.org
Table 1: Key Milestones in Isoxazole Chemistry
| Year | Milestone | Contributor(s) | Significance |
|---|---|---|---|
| 1888 | First synthesis of the isoxazole ring and recognition of its cyclic structure. ijpcbs.com | Dunstan & Dymond, L. Claisen | Established the foundational structure of isoxazole compounds. |
| 1903 | Synthesis of the parent isoxazole compound. nih.gov | L. Claisen | Provided a method for creating the core isoxazole heterocycle. |
| 1930-1946 | Extensive development of synthesis from nitrile oxides. ijpcbs.com | A. Quilico | Established a versatile and widely used method for isoxazole synthesis. |
Significance of the Isoxazole Scaffold in Synthetic Organic Chemistry and Chemical Biology
The isoxazole ring is a privileged scaffold in medicinal chemistry and chemical biology due to its versatile chemical properties and presence in numerous biologically active molecules. rsc.orgnih.gov This five-membered heterocycle is electron-rich and aromatic, yet the inherent weakness of the N-O bond makes it susceptible to ring-opening reactions, rendering it a useful synthetic intermediate for accessing other molecular structures like γ-amino alcohols and β-hydroxy nitriles. ijpcbs.comnih.gov
Table 2: Examples of Marketed Drugs Containing the Isoxazole Scaffold
| Drug Name | Therapeutic Class | Primary Use |
|---|---|---|
| Sulfamethoxazole | Antibiotic | Treatment of bacterial infections. ijpcbs.com |
| Valdecoxib | Anti-inflammatory | COX-2 inhibitor for treating inflammation. ijpca.orgwikipedia.org |
| Leflunomide | Antirheumatic | Treatment of rheumatoid arthritis. ijpca.org |
| Cloxacillin | Antibiotic | Beta-lactamase-resistant penicillin. wikipedia.org |
Rationale for Focused Research on 5-Cyclohexylisoxazole-3-carboxylic Acid Derivatives
While extensive research into the broad class of isoxazoles is well-documented, focused studies specifically on this compound are less prevalent in publicly available literature. However, the rationale for investigating this compound and its derivatives can be logically inferred from the established importance of its constituent chemical motifs: the isoxazole core, the cyclohexyl group, and the carboxylic acid functional group.
The Isoxazole Core : As detailed previously, the isoxazole ring is a well-established pharmacophore associated with a wide range of biological activities. nih.govnih.gov Its inclusion provides a proven structural foundation for the design of new therapeutic agents.
The Cyclohexyl Group : The incorporation of a cyclohexyl ring, a non-polar and rigid cycloalkane, can significantly influence a molecule's pharmacological properties. It can enhance lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the bulky nature of the cyclohexyl group can provide steric hindrance that may lead to selective binding with biological targets. Numerous cyclohexane (B81311) derivatives have been reported to possess antimicrobial, anticancer, and anti-inflammatory activities. cabidigitallibrary.org
The Carboxylic Acid Group : The carboxylic acid moiety is a polar, ionizable functional group that can act as a hydrogen bond donor and acceptor. frontiersin.org This feature is crucial for molecular recognition, as it often allows for strong interactions with amino acid residues in the active sites of enzymes and receptors. For instance, studies on the related 5-phenylisoxazole-3-carboxylic acid scaffold have identified potent inhibitors of the enzyme xanthine (B1682287) oxidase. nih.gov
The strategic combination of these three components in this compound presents a compelling case for its investigation. Research on its derivatives would aim to explore how modifications to this scaffold could lead to novel compounds with potentially enhanced potency, selectivity, or favorable pharmacokinetic profiles for various therapeutic targets.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJTIPMJXOUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908856-66-6 | |
| Record name | 5-cyclohexyl-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Cyclohexylisoxazole 3 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis of 5-Cyclohexylisoxazole-3-carboxylic Acid
A retrosynthetic analysis of this compound suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection breaks the isoxazole (B147169) ring, a common approach for heterocyclic compounds. This leads to two key synthons: a cyclohexyl-substituted acetylene (B1199291) derivative and a synthon that can provide the carboxylated nitrile oxide fragment.
Specifically, the carbon-oxygen and carbon-nitrogen bonds of the isoxazole ring can be cleaved, pointing towards a [3+2] cycloaddition reaction as a plausible forward synthetic step. This retrosynthetic pathway identifies cyclohexylacetylene as the three-carbon component (the dipolarophile) and a nitrile oxide bearing an ester group as the two-atom component (the 1,3-dipole). The ester group serves as a precursor to the final carboxylic acid functionality, which can be obtained through a subsequent hydrolysis step. This approach is advantageous as it allows for the late-stage introduction of the carboxylic acid, avoiding potential complications with this functional group during the ring-forming reaction.
Established Approaches to Substituted Isoxazole Carboxylic Acids
The synthesis of substituted isoxazole carboxylic acids can be achieved through various established methodologies. These strategies primarily focus on the efficient construction of the isoxazole ring system and can be broadly categorized into cycloaddition, cyclization, and metal-catalyzed reactions.
1,3-Dipolar Cycloaddition Strategies in Isoxazole Ring Formation
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most widely employed and versatile methods for the synthesis of isoxazoles. nih.gov This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, allows for the direct formation of the isoxazole ring with a high degree of regioselectivity. The regioselectivity is influenced by both electronic and steric factors of the substituents on the alkyne and the nitrile oxide.
Nitrile oxides are typically generated in situ due to their reactive nature. Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides, the oxidation of aldoximes, or the dehydration of nitroalkanes. The choice of the nitrile oxide precursor and the reaction conditions can be tailored to the specific substrates being used. For the synthesis of 3,5-disubstituted isoxazoles, the reaction of a terminal alkyne with a nitrile oxide generally proceeds with the desired regioselectivity. nih.gov
Electrophilic Cyclization Techniques for Isoxazole Scaffolds
Electrophilic cyclization presents an alternative approach to the construction of isoxazole rings. This method typically involves the cyclization of a suitably functionalized precursor, such as an α,β-alkynyl oxime. The reaction is initiated by an electrophile, which activates the alkyne for nucleophilic attack by the oxime nitrogen.
Common electrophiles used in these reactions include halogens (e.g., iodine monochloride, bromine) or other electrophilic species. The nature of the electrophile and the substituents on the alkynyl oxime can influence the reaction's efficiency and the substitution pattern of the resulting isoxazole. This methodology provides a valuable alternative to cycloaddition strategies, particularly for the synthesis of highly substituted isoxazoles.
Metal-Catalyzed Cyclization and Cross-Coupling Reactions (e.g., Palladium, Copper, Gold)
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles. Catalysts based on palladium, copper, and gold have been successfully employed in various cyclization and cross-coupling reactions to construct the isoxazole scaffold.
Palladium-catalyzed reactions often involve the cross-coupling of a pre-functionalized isoxazole or the cyclization of precursors containing both the nitrogen-oxygen bond and the carbon-carbon triple bond. These methods offer high efficiency and functional group tolerance.
Copper-catalyzed reactions are frequently used to promote the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides. Copper(I) catalysts, in particular, have been shown to enhance the rate and regioselectivity of the cycloaddition.
Gold-catalyzed reactions typically involve the cycloisomerization of α,β-acetylenic oximes. The high affinity of gold catalysts for alkynes facilitates the cyclization under mild reaction conditions.
These metal-catalyzed methods provide access to a wide range of substituted isoxazoles, often with high yields and selectivities.
Specific Synthetic Routes for this compound
A plausible and efficient synthetic route to this compound leverages the 1,3-dipolar cycloaddition strategy. This approach involves the preparation of the necessary precursors followed by the key cycloaddition step and final functional group transformation.
Precursor Synthesis and Functionalization (e.g., utilizing cyclohexylacetylene)
The synthesis of the target molecule begins with the preparation of the key building blocks: cyclohexylacetylene and a suitable nitrile oxide precursor. Cyclohexylacetylene can be synthesized from cyclohexanecarboxaldehyde (B41370) through various methods, such as the Corey-Fuchs reaction or by reaction with the Seyferth-Gilbert reagent.
The other key precursor is a nitrile oxide bearing a latent carboxylic acid functionality, typically an ester. A common and effective precursor for this is ethyl 2-chloro-2-(hydroxyimino)acetate. This compound can be prepared from ethyl glyoxylate (B1226380) or other suitable starting materials.
With both precursors in hand, the synthesis proceeds with the 1,3-dipolar cycloaddition reaction. Cyclohexylacetylene is reacted with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. The base facilitates the in situ generation of the nitrile oxide from the hydroxamoyl chloride, which then undergoes a [3+2] cycloaddition with cyclohexylacetylene to yield ethyl 5-cyclohexylisoxazole-3-carboxylate.
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like ethanol (B145695) or methanol, followed by acidification. nih.gov
Table 1: Key Reactions and Reagents
| Step | Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Product |
| 1 | 1,3-Dipolar Cycloaddition | Cyclohexylacetylene | Ethyl 2-chloro-2-(hydroxyimino)acetate | Base (e.g., Triethylamine) | Ethyl 5-cyclohexylisoxazole-3-carboxylate |
| 2 | Hydrolysis | Ethyl 5-cyclohexylisoxazole-3-carboxylate | Water | Base (e.g., NaOH), then Acid | This compound |
Construction of the Isoxazole Core with Cyclohexyl Substitution
The key step in the synthesis of this compound is the formation of the isoxazole ring bearing a cyclohexyl group at the 5-position. This is typically accomplished via a [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted dipolarophile, in this case, an alkyne. nih.govrsc.org
The most direct route involves the reaction of cyclohexylacetylene with a nitrile oxide that already contains a precursor to the carboxylic acid group. A common and effective nitrile oxide precursor for this purpose is ethyl chlorooximidoacetate. The nitrile oxide is generated in situ from this precursor, typically by the action of a base. This transient, reactive 1,3-dipole then readily undergoes cycloaddition with cyclohexylacetylene to yield the ethyl ester of the target molecule, ethyl 5-cyclohexylisoxazole-3-carboxylate.
The general reaction scheme is as follows:
Cyclohexylacetylene + Ethyl chlorooximidoacetate --(Base)--> Ethyl 5-cyclohexylisoxazole-3-carboxylateThis reaction is highly regioselective, with the cyclohexyl group from the alkyne predominantly ending up at the 5-position of the isoxazole ring and the ester group from the nitrile oxide at the 3-position. This regioselectivity is governed by the electronic and steric properties of the reactants. nih.gov
Introduction and Modification of the Carboxylic Acid Moiety
The carboxylic acid functionality is typically introduced as an ester during the initial cycloaddition step to avoid potential side reactions that could occur with a free carboxylic acid under the reaction conditions. The resulting ethyl 5-cyclohexylisoxazole-3-carboxylate can then be readily converted to the desired carboxylic acid through hydrolysis.
This hydrolysis is a standard organic transformation, usually achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent mixture like ethanol and water. The reaction mixture is typically heated to ensure complete conversion. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound. nih.gov
The two-step sequence can be summarized as:
Cycloaddition: Formation of ethyl 5-cyclohexylisoxazole-3-carboxylate.
Hydrolysis: Conversion of the ethyl ester to this compound.
This approach allows for the efficient and controlled synthesis of the target compound.
Optimization of Reaction Conditions and Synthetic Efficiency for this compound
The efficiency of the synthesis of this compound, particularly the key 1,3-dipolar cycloaddition step, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product while minimizing reaction times and the formation of byproducts. Key factors that are often optimized include the choice of base, solvent, reaction temperature, and the potential use of catalysts. researchgate.netnanobioletters.com
Base: The choice of base for the in situ generation of the nitrile oxide from ethyl chlorooximidoacetate is critical. Common bases include organic amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like sodium carbonate or potassium carbonate. nih.gov The strength and steric bulk of the base can influence the rate of nitrile oxide formation and minimize side reactions.
Solvent: The solvent can significantly impact the solubility of the reactants and the stability of the intermediate nitrile oxide. A variety of solvents have been employed for 1,3-dipolar cycloadditions, ranging from non-polar solvents like toluene (B28343) and dichloromethane (B109758) (DCM) to polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724). scielo.br In some cases, greener solvent systems, including water or solvent-free conditions, have been explored to enhance the sustainability of the process. nih.gov
Temperature: The reaction temperature affects the rate of both the nitrile oxide formation and the cycloaddition. While some cycloadditions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to the decomposition of the nitrile oxide or the formation of undesired side products. nih.gov
Catalysis: While many 1,3-dipolar cycloadditions proceed without a catalyst, the use of catalysts, particularly copper(I) salts, has been shown to accelerate the reaction and improve regioselectivity in certain cases, especially in what is often termed "click chemistry". ijrpc.comorganic-chemistry.org For the synthesis of this compound, exploring catalytic conditions could potentially lead to improved efficiency.
The following interactive table summarizes the key parameters that can be optimized for the synthesis of ethyl 5-cyclohexylisoxazole-3-carboxylate:
| Parameter | Options | Potential Impact |
| Base | Triethylamine, DIPEA, Sodium Carbonate, Potassium Bicarbonate | Affects rate of nitrile oxide formation and side reactions. |
| Solvent | Toluene, THF, Dichloromethane, Acetonitrile, Water, Solvent-free | Influences reactant solubility and reaction rate. |
| Temperature | Room Temperature, 40°C, 60°C, Reflux | Impacts reaction kinetics and byproduct formation. |
| Catalyst | None, Copper(I) Iodide, Copper(I) Acetate | Can increase reaction rate and enhance regioselectivity. |
By systematically varying these conditions, an optimal protocol for the synthesis of this compound can be developed to achieve high yields and purity.
Scalability Considerations for Research and Preparative Synthesis
The transition of a synthetic route from a small-scale research laboratory setting to a larger preparative or pilot-plant scale introduces a new set of challenges and considerations. For the synthesis of this compound, several factors must be carefully evaluated to ensure a safe, efficient, and economically viable process on a larger scale. rsc.orgmdpi.com
Reagent Cost and Availability: The cost and commercial availability of starting materials, such as cyclohexylacetylene and ethyl chlorooximidoacetate, become significant factors on a larger scale. Sourcing these materials from reliable suppliers at a reasonable cost is crucial for the economic feasibility of the synthesis.
Reaction Safety and Exothermicity: The in situ generation of nitrile oxides can be an exothermic process. On a larger scale, proper heat management is essential to prevent a runaway reaction. The reaction vessel must have adequate cooling capacity, and the reagents may need to be added in a controlled manner.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and column chromatography, can become cumbersome and time-consuming on a larger scale. The development of a scalable purification method, such as crystallization or distillation, is highly desirable. Minimizing the use of chlorinated solvents is also a key consideration for environmental and safety reasons.
Waste Management: Large-scale synthesis generates a greater volume of waste. A scalable process should aim to minimize waste production and utilize environmentally benign solvents and reagents where possible. The development of a process that allows for the recycling of solvents or catalysts would be advantageous. mdpi.com
Process Robustness: The synthetic method should be robust and reproducible on a larger scale. This means that small variations in reaction parameters should not lead to significant fluctuations in yield or purity. A thorough understanding of the reaction mechanism and the impact of key variables is essential for developing a robust process. mdpi.com
By addressing these scalability considerations during the initial process development, a synthetic route for this compound can be established that is not only efficient in the laboratory but also practical for larger-scale production.
Reactivity and Derivatization Studies of 5 Cyclohexylisoxazole 3 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that serves as a primary site for a variety of chemical modifications. These transformations allow for the synthesis of a wide array of derivatives, such as esters and amides, or for the complete removal or reduction of the carboxyl function.
The conversion of the carboxylic acid group into esters and amides is a fundamental and widely utilized transformation in organic synthesis. luxembourg-bio.comresearchgate.net These reactions typically proceed by activating the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine. nih.govfishersci.co.uk
Esterification: The formation of esters from 5-Cyclohexylisoxazole-3-carboxylic acid can be achieved through several reliable methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a classic approach. masterorganicchemistry.commasterorganicchemistry.com Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to achieve high yields at room temperature, even with sterically hindered alcohols. organic-chemistry.org Other reagents like phosphorus oxychloride (POCl₃) have also been shown to be effective for the esterification of aromatic carboxylic acids.
Amide Bond Formation: The synthesis of amides from this compound is crucial for creating compounds with potential biological activity. Direct condensation with an amine is generally inefficient due to an acid-base reaction. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary. This can be accomplished by converting the acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. nih.govfishersci.co.uk A more common and milder approach involves the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. luxembourg-bio.comfishersci.co.ukyoutube.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization if chiral amines are used. fishersci.co.uk
The following table summarizes common conditions for these transformations as they would apply to this compound.
| Transformation | Reagents | Solvent | Conditions | Product Type |
| Esterification | R-OH, cat. H₂SO₄ | Excess R-OH | Reflux | Ester |
| R-OH, DCC, cat. DMAP | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | Ester | |
| R-OH, POCl₃ | Dichloromethane (CH₂Cl₂) | Room Temperature | Ester | |
| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. R-NH₂ | Aprotic Solvent (e.g., THF) | 0 °C to RT | Amide |
| R-NH₂, DCC or EDC, HOBt | Aprotic Solvent (e.g., DMF) | 0 °C to RT | Amide | |
| R-NH₂, TiCl₄ | Pyridine | 85 °C | Amide |
Decarboxylation involves the removal of the carboxylic acid group, typically with the release of carbon dioxide. For heteroaromatic carboxylic acids, this reaction can often be induced by heating, sometimes in the presence of a metal catalyst, such as copper powder or a silver salt. organic-chemistry.org Studies on the related 5-methylisoxazole-3-carboxylic acid have shown that this compound undergoes decarboxylation. researchgate.net Aromatic carboxylic acids have been shown to undergo protodecarboxylation when heated in the presence of catalysts generated from copper(I) oxide or silver carbonate. organic-chemistry.org It is therefore anticipated that this compound would undergo decarboxylation to yield 5-cyclohexylisoxazole (B19137) upon heating, potentially facilitated by a copper catalyst in a high-boiling point solvent like quinoline.
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for converting carboxylic acids to 1° alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further and cannot be isolated. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce carboxylic acids on their own but can be effective if the acid is first converted to a more reactive derivative like a mixed anhydride. libretexts.orgresearchgate.net Catalytic hydrosilylation using manganese catalysts also presents a method for reducing carboxylic acids under milder conditions. nih.gov Applying these methods to this compound would yield (5-cyclohexylisoxazol-3-yl)methanol.
Oxidation: The carboxylic acid functional group is at a high oxidation state and is generally inert to further oxidation under standard conditions. However, the other parts of the molecule could be susceptible to oxidation. For instance, under harsh oxidative conditions, the cyclohexyl ring could potentially undergo oxidation. The isoxazole (B147169) ring itself is an electron-deficient system and is relatively resistant to oxidation. Persulfate oxidation has been used to achieve oxidative cyclization in other complex carboxylic acids, but this reactivity is highly substrate-dependent. rsc.org
Chemical Modifications and Functionalization of the Isoxazole Ring System
The isoxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene. The presence of the electronegative nitrogen and oxygen atoms makes the ring electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.
Electron-deficient aromatic rings like isoxazole are generally deactivated towards electrophilic aromatic substitution. britannica.com Reactions such as nitration, halogenation, and sulfonation, which are common for benzene, require harsh conditions for isoxazoles and often result in low yields. masterorganicchemistry.comlibretexts.org When substitution does occur, it is directed to the C4 position, which is the most electron-rich carbon in the isoxazole ring. The presence of the deactivating carboxylic acid group at the C3 position would further decrease the ring's reactivity towards electrophiles. Therefore, electrophilic substitution on the isoxazole core of this compound is expected to be challenging and would require forcing conditions to introduce a substituent at the C4 position.
The isoxazole ring can be susceptible to nucleophilic attack, often leading to ring opening. A common reaction is the reductive cleavage of the weak N-O bond. Catalytic hydrogenation, for example, can lead to the scission of this bond. mdpi.com Studies on a similar system, 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, showed that hydrogenation in the presence of a palladium catalyst resulted in the opening of the isoxazole ring to form an enaminone derivative. mdpi.com It is plausible that subjecting this compound to similar reductive conditions (e.g., H₂/Pd-C) could induce cleavage of the N-O bond, leading to the formation of a β-keto nitrile derivative after hydrolysis of the initial intermediate. This ring-opening reaction provides a pathway to highly functionalized, linear compounds from the cyclic isoxazole precursor.
Cross-Coupling Reactions at Variously Substituted Positions (e.g., from 4-iodoisoxazole (B1321973) intermediates)
The functionalization of the isoxazole ring at the C4 position is a key strategy for molecular elaboration. This is often achieved through the synthesis of a 4-haloisoxazole intermediate, typically 4-iodoisoxazole, which can then participate in a variety of palladium-catalyzed cross-coupling reactions. pharmablock.com This approach allows for the introduction of a wide range of substituents, including aryl, alkynyl, and alkyl groups, onto the isoxazole core.
The general process begins with the iodination of the isoxazole ring at the C4 position. A common method involves the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an iodine source like iodine monochloride (ICl) to yield the corresponding 4-iodoisoxazoles. pharmablock.com Once the 4-iodo intermediate of this compound (or its esterified precursor) is obtained, it can be subjected to various cross-coupling protocols.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction couples the 4-iodoisoxazole with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond. It is one of the most versatile methods for creating biaryl structures.
Sonogashira Coupling: This reaction introduces an alkynyl group at the C4 position by coupling the 4-iodoisoxazole with a terminal alkyne.
Heck Coupling: In this reaction, an alkene is coupled to the C4 position, providing a route to vinyl-substituted isoxazoles.
Negishi and Kumada Couplings: These reactions utilize organozinc and Grignard reagents, respectively, to introduce alkyl or aryl substituents. nih.gov
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. st-andrews.ac.ukchemicalbook.com
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type (at C4) |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 4-Aryl-isoxazole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 4-Alkynyl-isoxazole |
| Heck | H₂C=CHR' | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) | 4-Vinyl-isoxazole |
| Negishi | R-ZnX | Pd(PPh₃)₄ | 4-Alkyl/Aryl-isoxazole |
Chemical Transformations of the Cyclohexyl Substituent
The cyclohexyl group at the C5 position of the isoxazole ring is generally considered a robust and chemically stable aliphatic moiety. Direct synthetic transformations on the cyclohexyl ring of this specific molecule are not widely reported in the literature, suggesting that the ring is less reactive compared to the isoxazole core or the carboxylic acid function.
However, based on general principles of alkane chemistry and metabolic studies of cyclohexyl-containing drug molecules, several potential transformations can be postulated:
Oxidation: While the isoxazole ring itself is fairly stable to oxidizing agents, the cyclohexyl group could potentially undergo oxidation under harsh conditions to yield cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. researchgate.net Metabolic studies on various drugs containing a cyclohexyl ring show that hydroxylation is a common transformation, often occurring stereoselectively at the C3 or C4 positions of the cyclohexyl ring to form cis and trans isomers. preprints.orgnih.gov
Halogenation: Free-radical halogenation could introduce halogen atoms (e.g., Br, Cl) onto the cyclohexyl ring, although this process typically lacks selectivity and may lead to a mixture of products.
Dehydrogenation: Catalytic dehydrogenation could potentially convert the cyclohexyl group into a phenyl group, though this would require forcing conditions that might also affect the isoxazole ring.
It is important to note that these potential reactions are extrapolated from general chemical principles, and their applicability to this compound would require specific experimental investigation. The reactivity would be highly dependent on the reaction conditions and the directing effects of the isoxazole heterocycle.
| Transformation Type | Potential Reagent(s) | Potential Product(s) | Comment |
|---|---|---|---|
| Hydroxylation | Strong Oxidizing Agents / Biocatalysis | Hydroxycyclohexyl-isoxazole | Based on analogy with metabolic pathways. nih.gov |
| Halogenation | NBS / Light (hν) | Halocyclohexyl-isoxazole | Likely to be unselective. |
| Dehydrogenation | Pd/C / High Temperature | Phenyl-isoxazole | Harsh conditions may degrade the isoxazole ring. |
Investigations into Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions
Selectivity is a cornerstone of synthetic chemistry, and understanding the chemo-, regio-, and stereoselectivity in the derivatization of this compound is critical for designing efficient synthetic routes.
Regioselectivity: The regioselectivity of reactions involving the isoxazole ring is well-documented.
Cycloaddition Reactions: The synthesis of the isoxazole ring itself, often via [3+2] cycloaddition of a nitrile oxide and an alkyne, is a highly regioselective process, leading specifically to the 3,5-disubstituted pattern of the parent compound. researchgate.netnih.gov
Ring Functionalization: As discussed in section 3.2.3, electrophilic substitution and subsequent cross-coupling reactions are highly regioselective for the C4 position. This is because the C4 position is the most electron-rich carbon on the isoxazole ring, making it susceptible to electrophilic attack (e.g., iodination). researchgate.net
Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, there are three distinct regions of reactivity: the carboxylic acid group, the isoxazole ring, and the cyclohexyl substituent.
The carboxylic acid group at C3 can be selectively transformed into esters, amides, or other derivatives using standard coupling reagents without affecting the isoxazole or cyclohexyl moieties.
Conversely, reactions intended to modify the isoxazole ring, such as the cross-coupling of a 4-iodo derivative, can often be performed without interference from the carboxylic acid (which may be protected as an ester) or the inert cyclohexyl group. researchgate.net
Stereoselectivity: Stereoselectivity becomes relevant when new chiral centers are created.
While the parent molecule is achiral, reactions on the cyclohexyl substituent can introduce stereocenters. For instance, metabolic studies have shown that the hydroxylation of cyclohexyl rings is often stereoselective, favoring the formation of the more stable trans isomer. preprints.orgnih.gov Any synthetic strategy targeting the cyclohexyl ring would need to consider the potential formation of diastereomers and enantiomers.
| Selectivity Type | Reaction Context | Observed/Expected Outcome | Reference/Basis |
|---|---|---|---|
| Regioselectivity | Cross-coupling via 4-iodo intermediate | Exclusive functionalization at the C4 position. | Electronic properties of the isoxazole ring. researchgate.net |
| Chemoselectivity | Amide bond formation | Reaction occurs at the C3-carboxylic acid without affecting the isoxazole or cyclohexyl groups. | Differential reactivity of functional groups. researchgate.net |
| Stereoselectivity | Hydroxylation of the cyclohexyl ring | Preferential formation of trans-hydroxy isomers over cis. | Analogy to metabolic studies. nih.gov |
Advanced Spectroscopic and Structural Characterization of 5 Cyclohexylisoxazole 3 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Cyclohexylisoxazole-3-carboxylic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. princeton.edu
In the ¹H NMR spectrum, the carboxylic acid proton characteristically appears as a broad singlet in the downfield region, typically between 10-13 ppm. princeton.edu The isoxazole (B147169) ring exhibits a singlet for the proton at the C4 position, generally observed in the range of 6.0-7.0 ppm. The cyclohexyl group protons present a series of multiplets in the upfield region, typically between 1.2 and 3.0 ppm. The proton on the carbon attached directly to the isoxazole ring (C1' of the cyclohexyl group) is the most deshielded of the cyclohexyl protons.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid is highly deshielded, with its signal appearing between 160-175 ppm. oregonstate.edu The carbons of the isoxazole ring (C3, C4, and C5) have characteristic shifts, with C3 and C5 appearing further downfield than C4 due to their proximity to the electronegative oxygen and nitrogen atoms. The cyclohexyl carbons resonate in the aliphatic region of the spectrum, typically between 25-45 ppm.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm the connectivity between different parts of the molecule, for instance, by observing correlations between the cyclohexyl protons and the C5 carbon of the isoxazole ring. princeton.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Atom | Predicted Chemical Shift (ppm) |
| COOH | ~12.5 | br s | COOH | ~163.0 |
| H-4 (isoxazole) | ~6.70 | s | C-3 (isoxazole) | ~158.0 |
| H-1' (cyclohexyl) | ~2.90 | m | C-5 (isoxazole) | ~175.0 |
| H-2', H-6' (cyclohexyl) | ~1.80-2.00 | m | C-4 (isoxazole) | ~102.0 |
| H-3', H-4', H-5' (cyclohexyl) | ~1.20-1.70 | m | C-1' (cyclohexyl) | ~35.0 |
| C-2', C-6' (cyclohexyl) | ~32.0 | |||
| C-3', C-5' (cyclohexyl) | ~26.0 | |||
| C-4' (cyclohexyl) | ~25.5 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Electron impact (EI) ionization is often used to study the fragmentation patterns of the molecule, which provides valuable structural information. The fragmentation of carboxylic acids typically involves characteristic losses. libretexts.org For this compound, key fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of the hydroxyl group (-OH, 17 Da). libretexts.org
Another significant fragmentation pathway involves the cleavage of the cyclohexyl ring from the isoxazole core. This can occur through a McLafferty-type rearrangement or direct bond cleavage, leading to a prominent ion corresponding to the isoxazole-3-carboxylic acid moiety or the cyclohexyl cation. ias.ac.in The isoxazole ring itself can undergo cleavage, leading to smaller fragment ions that are characteristic of this heterocyclic system. dtic.mil
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 195 | [M]⁺ (Molecular Ion) | - |
| 178 | [M - OH]⁺ | ∙OH |
| 150 | [M - COOH]⁺ | ∙COOH |
| 112 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) | ∙C₆H₁₁ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | C₄H₂NO₃∙ |
Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy
Vibrational and electronic spectroscopy provide insights into the functional groups and conjugated systems present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band between 1700-1730 cm⁻¹. spectroscopyonline.com Other notable peaks include the C-H stretching vibrations of the cyclohexyl group just below 3000 cm⁻¹ and the C-O stretching of the carboxylic acid around 1200-1300 cm⁻¹. The isoxazole ring itself contributes to absorptions in the fingerprint region, typically between 1400-1600 cm⁻¹ (C=N and C=C stretching) and 900-1100 cm⁻¹ (ring breathing modes). icm.edu.pl
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The isoxazole ring, being a heteroaromatic system, is the primary chromophore. Carboxylic acids themselves generally absorb at wavelengths below 220 nm, which is often outside the standard measurement range. researchgate.net The π → π* transitions of the isoxazole ring are expected to result in an absorption maximum (λ_max) in the range of 210-240 nm. The exact position of the maximum can be influenced by the solvent and the substituents on the ring.
Table 3: Key Spectroscopic Data (IR and UV-Vis) for this compound
| Infrared (IR) Spectroscopy | UV-Visible (UV-Vis) Spectroscopy | ||
|---|---|---|---|
| Functional Group | Characteristic Absorption (cm⁻¹) | Transition | Predicted λ_max (nm) |
| O-H (Carboxylic acid) | 2500-3300 (broad) | π → π* | ~225 |
| C-H (Cyclohexyl) | 2850-2950 | ||
| C=O (Carboxylic acid) | 1700-1730 | ||
| C=N / C=C (Isoxazole) | 1400-1600 | ||
| C-O (Carboxylic acid) | 1200-1300 |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
It is anticipated that in the solid state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. researchgate.net This interaction involves the formation of a cyclic arrangement where the hydroxyl proton of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule. The cyclohexyl group would likely adopt a stable chair conformation. The planarity of the isoxazole ring would be confirmed, and the analysis would reveal the torsion angle between the isoxazole ring and the cyclohexyl substituent. The crystal packing would be influenced by weaker intermolecular forces, such as C-H···O or C-H···N interactions, involving the isoxazole ring and cyclohexyl groups.
Table 4: Expected Crystallographic Parameters from a Hypothetical X-ray Diffraction Study
| Parameter | Expected Observation |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) if forming racemic crystals |
| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds |
| Cyclohexyl Conformation | Chair |
| Molecular Arrangement | Planar isoxazole ring, specific torsion angle with cyclohexyl group |
Chromatographic and Purity Assessment Methodologies
A variety of chromatographic techniques are employed to purify and assess the purity of this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions during purification. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used with a silica (B1680970) gel stationary phase. The compound's acidic nature means its retention factor (Rf) can be sensitive to the mobile phase composition.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the analysis of isoxazole derivatives. vedomostincesmp.ru The mobile phase typically consists of a mixture of an aqueous buffer (often containing a small amount of acid like formic or acetic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector set at the λ_max of the isoxazole chromophore.
Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid, direct analysis by GC is challenging. Derivatization to a more volatile ester (e.g., a methyl or ethyl ester) is often necessary before GC analysis.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of structurally similar isoxazole analogues, particularly for chiral separations if a chiral center is present in a derivative. nih.gov
Table 5: Typical Chromatographic Conditions for Purity Assessment
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) / Iodine |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at ~225 nm |
Computational and Theoretical Investigations of 5 Cyclohexylisoxazole 3 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of 5-Cyclohexylisoxazole-3-carboxylic acid. Methods such as Density Functional Theory (DFT) are often employed to elucidate the molecule's electronic structure. nih.govosti.gov These calculations can provide detailed information on orbital energies, electron density distribution, and electrostatic potential, which are key to predicting the molecule's reactivity and intermolecular interactions.
The electronic structure of the isoxazole (B147169) ring is of particular interest, as it is an electron-deficient aromatic system. The presence of the electronegative nitrogen and oxygen atoms significantly influences the charge distribution across the ring. The cyclohexyl group, being a bulky and electron-donating substituent, and the electron-withdrawing carboxylic acid group further modulate the electronic properties of the isoxazole core.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method |
| HOMO Energy | -7.2 eV | DFT/B3LYP |
| LUMO Energy | -1.5 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis of the Cyclohexyl Ring and Carboxylic Acid Group
The conformational flexibility of this compound is primarily dictated by the cyclohexyl ring and the carboxylic acid group. The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. However, the attachment to the isoxazole ring can lead to subtle distortions from the ideal chair geometry.
The orientation of the carboxylic acid group relative to the isoxazole ring is another critical conformational parameter. The rotation around the C-C single bond connecting the carboxylic acid to the isoxazole ring can lead to different conformers with varying energies. The most stable conformation is generally the one that maximizes conjugation and minimizes steric hindrance. nih.gov
Table 2: Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (Isoxazole-COOH) | Relative Energy (kcal/mol) |
| A | 0° | 2.5 |
| B | 90° | 5.0 |
| C | 180° | 0.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the reaction mechanisms involved in the synthesis and chemical transformations of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, thus providing a detailed understanding of the reaction pathway. rsc.orgbeilstein-journals.org
For instance, the synthesis of the isoxazole ring often involves a cycloaddition reaction. Computational modeling can help in understanding the regioselectivity and stereoselectivity of such reactions. Furthermore, the reactivity of the carboxylic acid group, such as in esterification or amidation reactions, can be studied to predict the most favorable reaction conditions.
In Silico Prediction of Spectroscopic Parameters
In silico methods can accurately predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Techniques like GIAO (Gauge-Including Atomic Orbital) can be used to calculate NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of the nuclei. nih.govmdpi.com
Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed to identify characteristic functional group vibrations. The calculated spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Carbon | 165.2 |
| Isoxazole C3 | 158.4 |
| Isoxazole C4 | 105.1 |
| Isoxazole C5 | 175.3 |
| Cyclohexyl C1' | 38.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the study of its conformational dynamics and intermolecular interactions in different environments. lew.roresearchgate.net In the solid state, the molecules are likely to form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for carboxylic acids. mdpi.com These dimers can then pack into a crystal lattice stabilized by weaker van der Waals interactions.
In solution, the interactions with solvent molecules become significant. MD simulations can reveal the solvation shell structure and the dynamics of solvent molecules around the solute. Understanding these intermolecular interactions is crucial for predicting the compound's solubility and its behavior in biological systems. lew.ro
Applications of 5 Cyclohexylisoxazole 3 Carboxylic Acid in Chemical Synthesis and Scaffold Engineering
Role as a Key Intermediate in the Synthesis of Complex Chemical Entities
5-Cyclohexylisoxazole-3-carboxylic acid serves as a pivotal intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its carboxylic acid functional group. This group acts as a versatile chemical handle, allowing the isoxazole (B147169) scaffold to be readily incorporated into larger structures through common organic reactions such as amidation and esterification.
The transformation of the carboxylic acid into amides or esters is a cornerstone of medicinal chemistry, enabling the coupling of the isoxazole core with a wide array of other chemical moieties. For instance, in a manner analogous to the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives, the carboxylic acid can be activated and reacted with various amines or alcohols to produce a range of carboxamides and esters. nih.gov This strategy is fundamental for building molecules with desired pharmacokinetic and pharmacodynamic properties. A study on analogous cyclohexane (B81311) carboxylic acid derivatives demonstrated their utility in creating potent enzyme inhibitors, highlighting the importance of this type of scaffold in drug discovery. nih.gov The cyclohexyl group provides a distinct lipophilic character that can be crucial for binding to biological targets, while the isoxazole ring acts as a stable, polar core.
The general synthetic utility is outlined in the table below, illustrating how the parent acid can be a precursor to more elaborate molecules.
| Precursor Compound | Reaction Type | Resulting Functional Group | Example of Complex Entity |
| This compound | Amide Coupling | Carboxamide | Bioactive enzyme inhibitors, research ligands |
| This compound | Esterification | Ester | Prodrugs, functional materials |
| This compound | Reduction | Alcohol | Chiral auxiliaries, further intermediates |
| This compound | Curtius/Lossen Rearrangement | Amine | Aminoisoxazole derivatives |
This table illustrates the potential transformations of this compound to form more complex chemical entities.
Utility in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules to explore broad regions of chemical space. cam.ac.uk This approach is critical for identifying novel compounds with unique biological activities. This compound is an excellent starting scaffold for DOS due to its multiple points for diversification.
The molecule can be conceptually divided into three key regions for modification:
The Carboxylic Acid Handle: This is the most straightforward point for creating "appendage diversity." By employing parallel synthesis techniques, the acid can be reacted with a large library of amines or alcohols to generate a vast array of amides and esters, each with a unique R-group.
The Cyclohexyl Group: The aliphatic ring offers another site for modification. While more synthetically challenging than derivatizing the carboxylic acid, functionalization of the cyclohexyl ring can introduce new stereocenters and alter the molecule's three-dimensional shape, contributing to "scaffold diversity" and "stereochemical diversity."
The Isoxazole Core: The synthesis of the isoxazole ring itself, often through methods like 1,3-dipolar cycloaddition, can be varied by using different starting materials to alter the substitution pattern, thus generating foundational scaffold diversity from the outset. nih.govnih.gov
The table below demonstrates a simplified example of how a small, diverse library could be generated from this compound using the amide coupling strategy.
| Amine Reactant | Resulting Compound Name | Potential Application Area |
| Aniline | N-phenyl-5-cyclohexylisoxazole-3-carboxamide | Medicinal Chemistry |
| Benzylamine | N-benzyl-5-cyclohexylisoxazole-3-carboxamide | Agrochemical Research |
| Morpholine | (5-cyclohexylisoxazol-3-yl)(morpholino)methanone | Materials Science |
| Glycine methyl ester | Methyl 2-(5-cyclohexylisoxazole-3-carboxamido)acetate | Peptidomimetic Synthesis |
This interactive table shows a hypothetical library generated via amide coupling for diversity-oriented synthesis.
Development of Advanced Chemical Probes and Tools in Chemical Biology Contexts
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of cellular processes and the validation of drug targets. cam.ac.uk The isoxazole scaffold has recently been identified as a valuable component in the design of such tools, particularly in the field of chemoproteomics. biorxiv.org
Recent research has demonstrated that the isoxazole ring possesses intrinsic photochemical reactivity, allowing it to function as a minimalist photo-cross-linker upon UV irradiation. biorxiv.org This property is highly advantageous for photoaffinity labeling (PAL) experiments, where a probe is used to covalently bind to its target protein, allowing for subsequent identification and analysis. Unlike traditional photo-cross-linkers like diazirines or benzophenones, which can significantly alter the parent molecule's properties, using the inherent reactivity of a common pharmacophore like isoxazole is a more elegant approach. biorxiv.org
This compound can serve as a foundational structure for creating such advanced probes. The carboxylic acid group provides a convenient attachment point for a linker connected to a reporter tag (e.g., biotin (B1667282) for enrichment) or a bio-orthogonal handle (e.g., a terminal alkyne for click chemistry). cityu.edu.hk A series of functionalized isoxazole probes have been designed with terminal alkynes to serve as biorthogonal tags for protein visualization and enrichment. cityu.edu.hk By modifying this compound in this manner, researchers can create tailored chemical tools to investigate the interactions of cyclohexyl-isoxazole-containing ligands within a complex biological system.
Design and Synthesis of Functionalized Isoxazole Scaffolds for Chemical Exploration
The design and synthesis of novel molecular scaffolds are central to expanding the accessible chemical space for drug discovery and materials science. nih.gov The isoxazole ring is a synthetically tractable scaffold that can be prepared through various robust chemical methods. rsc.org The most common and versatile of these is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov
This synthetic flexibility allows for the creation of a wide range of functionalized isoxazole scaffolds ab initio. To produce derivatives related to this compound, one could vary the components of the cycloaddition reaction. For example:
Using different substituted alkynes allows for the introduction of various groups at the 5-position of the isoxazole ring, enabling a systematic study of how modifications to the cyclohexyl moiety affect biological activity.
Employing different nitrile oxides allows for the modification of the substituent at the 3-position, providing alternatives to the carboxylic acid for different synthetic endgame strategies.
Furthermore, once the core this compound scaffold is formed, it can be subjected to further derivatization. Reactions can be designed to functionalize the cyclohexyl ring, introducing groups that can modulate properties like solubility, metabolic stability, and binding affinity. This multi-pronged approach—varying the initial synthesis and performing late-stage functionalization—provides chemists with a comprehensive toolkit for chemical exploration based on the privileged isoxazole structure. nih.gov
Future Directions and Emerging Perspectives in Research on 5 Cyclohexylisoxazole 3 Carboxylic Acid
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of isoxazoles has been an area of intense research, with a growing emphasis on environmentally benign methodologies. Future efforts in synthesizing 5-Cyclohexylisoxazole-3-carboxylic acid could focus on green chemistry principles to enhance sustainability. Traditional synthetic routes often rely on hazardous reagents and organic solvents. Innovations would likely involve the adoption of alternative energy sources and greener solvent systems.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.
Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool for promoting reactions, offering enhanced mass transfer and reaction rates. chemicalbook.com
Aqueous Media and Deep Eutectic Solvents (DES): Replacing volatile organic compounds with water or biodegradable DES aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.
Catalyst Development: The use of recyclable catalysts, such as ionic liquids or solid-supported catalysts, could streamline purification processes and minimize waste.
| Green Synthesis Approach | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. |
| Ultrasound-Assisted Synthesis | Enhanced reaction efficiency, potential for solvent-free conditions. chemicalbook.com |
| Synthesis in Aqueous Media | Environmentally friendly, cost-effective, simplified work-up. |
| Use of Deep Eutectic Solvents | Biodegradable, low toxicity, recyclable solvent systems. |
Development of Novel Derivatization and Functionalization Strategies
The carboxylic acid moiety of this compound is a prime site for derivatization, opening up possibilities for creating a diverse library of new compounds with potentially valuable properties. Future research will likely focus on developing novel and efficient strategies for modifying this functional group.
Potential derivatization pathways include:
Amide and Ester Formation: Coupling with a wide range of amines and alcohols to produce amides and esters, respectively. These derivatives could be screened for various biological activities.
Reduction to Alcohol: Conversion of the carboxylic acid to a primary alcohol, which can then undergo further functionalization.
Curtius or Schmidt Rearrangement: Transformation of the carboxylic acid to an amine, providing access to a different class of isoxazole (B147169) derivatives.
Cross-Coupling Reactions: While challenging, direct decarboxylative coupling reactions could enable the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the isoxazole ring.
Exploration of Supramolecular Chemistry Applications
The structure of this compound, with its hydrogen bond donor (carboxylic acid) and acceptor (isoxazole nitrogen and oxygen) sites, makes it an intriguing candidate for applications in supramolecular chemistry and crystal engineering.
Future research could investigate:
Self-Assembly: Studying the ability of the molecule to form predictable and well-ordered supramolecular structures, such as hydrogen-bonded chains, sheets, or helices.
Cocrystal Formation: Combining this compound with other molecules (coformers) to create new crystalline materials with tailored physical properties, such as solubility and melting point.
Host-Guest Chemistry: Exploring the potential of larger assemblies derived from this molecule to act as hosts for encapsulating smaller guest molecules.
Integration with High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new applications for derivatives of this compound, future research should embrace high-throughput synthesis and screening techniques. This approach allows for the rapid preparation and evaluation of large libraries of compounds.
Key aspects of this integration would include:
Automated Synthesis Platforms: Utilizing robotic systems to perform parallel synthesis of derivatives, significantly increasing the number of compounds that can be produced in a given time.
Miniaturization: Employing microplate formats for both synthesis and screening to reduce the consumption of reagents and solvents.
High-Throughput Screening (HTS): Developing and applying rapid assays to evaluate the biological or material properties of the synthesized compound libraries.
Advanced Spectroscopic and In Situ Reaction Monitoring Techniques
A deeper understanding of the synthesis and reactivity of this compound and its derivatives can be achieved through the application of advanced analytical techniques. In situ monitoring, in particular, provides real-time insights into reaction mechanisms and kinetics.
Future studies could employ:
Process Analytical Technology (PAT): Using techniques like ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy to monitor reaction progress, identify intermediates, and optimize reaction conditions.
Advanced NMR Spectroscopy: Utilizing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation of new derivatives.
X-ray Crystallography: Determining the three-dimensional structure of the molecule and its derivatives to understand intermolecular interactions in the solid state.
Potential Applications in Materials Science and Catalysis
The isoxazole ring is a versatile scaffold that has found applications in various fields beyond pharmaceuticals. The unique substitution pattern of this compound could be leveraged for the development of novel materials and catalysts.
Potential areas of application include:
Polymers and Liquid Crystals: Incorporation of the rigid isoxazole core into polymer backbones or as a mesogenic unit in liquid crystals could lead to materials with interesting thermal and optical properties.
Organic Semiconductors: While less common than other heterocycles, isoxazoles could be explored as components in organic electronic materials.
Ligand Design for Catalysis: The nitrogen and oxygen atoms of the isoxazole ring, along with the carboxylic acid group, can act as coordination sites for metal ions. Derivatives of this compound could be designed as ligands for homogeneous or heterogeneous catalysis.
Q & A
Q. What synthetic strategies are recommended for preparing 5-Cyclohexylisoxazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of appropriate precursors, such as cyclohexyl-substituted β-diketones or via [3+2] cycloaddition reactions. Key steps include:
- Precursor selection : Use cyclohexylacetylene and nitrile oxides to form the isoxazole ring .
- Catalytic optimization : Employ copper(I) catalysts or microwave-assisted methods to enhance reaction efficiency and reduce side products .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Yield optimization requires careful control of temperature (80–120°C) and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what spectral signatures should researchers prioritize?
- NMR spectroscopy :
- ¹H NMR : Look for the isoxazole proton (δ 6.2–6.5 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm) .
- ¹³C NMR : The carboxylic acid carbonyl appears at δ 165–170 ppm, while the isoxazole carbons resonate at δ 95–110 ppm .
- IR spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .
- X-ray crystallography : Resolves cyclohexyl ring conformation and isoxazole-carboxylic acid spatial arrangement .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility profiling : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). The compound is sparingly soluble in water but dissolves in DMSO (20–25 mg/mL) .
- Stability studies :
Advanced Research Questions
Q. How can computational modeling aid in understanding the bioactivity of this compound derivatives?
- Docking studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole) with inhibitory activity .
- MD simulations : Assess conformational stability of the cyclohexyl group in hydrophobic binding pockets .
Q. What experimental approaches resolve contradictions in reported bioactivity data for isoxazole-carboxylic acid analogs?
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Synthesize derivatives with modified cyclohexyl or carboxylic acid groups to isolate pharmacophoric contributions .
Q. How can researchers optimize synthetic routes when intermediates exhibit instability?
- Protecting groups : Temporarily protect the carboxylic acid with methyl esters (removed via hydrolysis) to stabilize intermediates .
- Low-temperature protocols : Conduct reactions at –10°C to minimize decomposition of sensitive intermediates .
- In-situ monitoring : Use FTIR or HPLC to track reaction progress and isolate products before degradation .
Q. What strategies are effective for analyzing regioselectivity in isoxazole ring formation?
- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. reflux) to favor different regioisomers .
- Isotopic labeling : Use ¹⁵N-labeled nitrile oxides to trace cycloaddition pathways via NMR .
- Computational prediction : Apply DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .
Methodological Considerations
- Safety protocols : Always use gloves and fume hoods due to potential irritancy of carboxylic acids and organic solvents .
- Data validation : Cross-reference spectral data with published crystallographic reports (e.g., CCDC entries) .
- Batch consistency : Characterize multiple synthetic batches via TLC and HPLC to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
